
2-(bromomethyl)-1-cyclopropyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(bromomethyl)-1-cyclopropyl-1H-imidazole is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-cyclopropyl-1H-imidazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and then passed through a constant-temperature water bath under illumination .
化学反应分析
Types of Reactions
2-(bromomethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-1-cyclopropyl-1H-imidazole, while oxidation with potassium permanganate would produce this compound-4,5-dicarboxylic acid.
科学研究应用
2-(bromomethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(bromomethyl)-1-cyclopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
相似化合物的比较
Similar Compounds
2-(bromomethyl)-1H-imidazole: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-(chloromethyl)-1-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
2-(bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an imidazole ring, leading to different chemical and biological properties.
Uniqueness
2-(bromomethyl)-1-cyclopropyl-1H-imidazole is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct chemical reactivity and potential biological activity. The cyclopropyl group can introduce strain into the molecule, affecting its interactions with other molecules and its overall stability.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C7H9BrN2/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI 键 |
OGXWGITZQRHJSY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=CN=C2CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


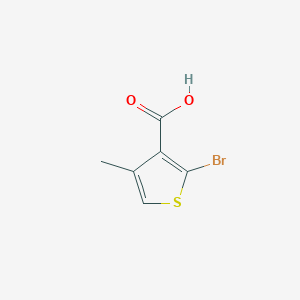
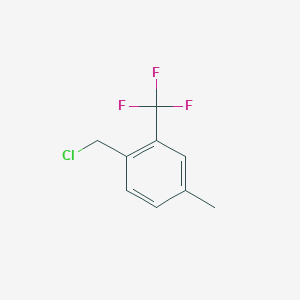
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)


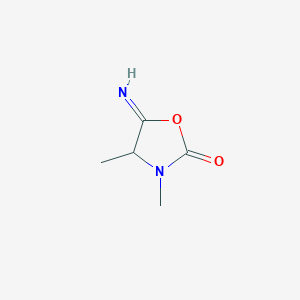
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
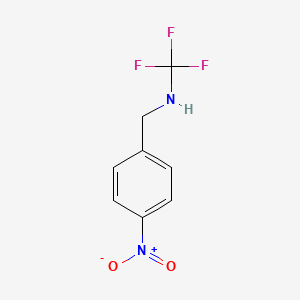


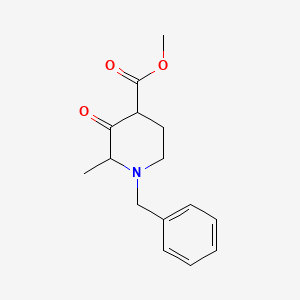
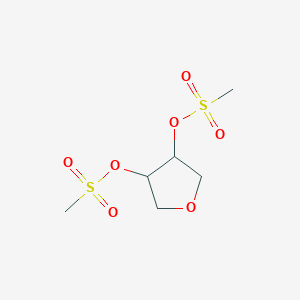
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

